Levofloxacin lactate
Overview
Description
Levofloxacin is a synthetic broad-spectrum antibacterial agent for oral administration . It is used to treat bacterial infections in many different parts of the body. It is also used to treat anthrax infection after inhalational exposure .
Synthesis Analysis
Levofloxacin’s stability and potency can be improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid . Solid-state engineering has become a promising approach to improving the stability and potency of antibiotics .Molecular Structure Analysis
Levofloxacin lactate has a molecular formula of C21H26FN3O7 . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis
The remaining concentration of the drug after complexation with metals was calculated by means of Peak area reduction in each metal interaction .Physical And Chemical Properties Analysis
Levofloxacin forms solid hydrates under ambient conditions and degrades due to lighting, which may change its solid properties and dose . The new salts produced, LF-26 and LF-35, are more stable regarding water adsorption and UV lighting than Levofloxacin .Scientific Research Applications
Antibacterial Activity
Levofloxacin, an optical S-(-) isomer of ofloxacin and a fluoroquinolone antibacterial agent, exhibits potent antibacterial activity. It is particularly effective against aerobic Gram-positive and Gram-negative organisms and has moderate activity against anaerobes. This broad-spectrum activity makes it a candidate for treating various infections, including those in the respiratory tract, genitourinary system, skin, and soft tissues (Davis & Bryson, 1994).
Pharmacodynamics and Tissue Penetration
The pharmacodynamic properties of levofloxacin involve its interaction with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, transcription, repair, and recombination. This interaction inhibits bacterial growth and leads to cell death. The drug's penetration into body tissues and fluids is rapid and widespread after oral administration, which is beneficial for treating infections in various body sites (Fish & Chow, 1997).
CNS Effects
Levofloxacin has been studied for its effects on the central nervous system (CNS). Research indicates that it can exert anxiety-like effects in animal models. However, its impact on depression-like behavior and locomotor activity appears to be negligible. Understanding these CNS-related side effects is crucial for its safe use in clinical settings (Erden et al., 2001).
Application in Vaginal Infections
Compound levofloxacin lactate vaginal suppositories have been researched for their effectiveness against vaginal inflammations caused by pathogens like Monilia albicans and Trichomonas miracidium. This application demonstrates levofloxacin's versatility in treating localized infections (Bao Cui-ping, 2005).
Toxicological Studies
Toxicological studies on levofloxacin have revealed its potential adverse effects on the liver, kidneys, and testes in animal models. Such studies are vital for understanding the safety profile of the drug and guiding its clinical use (Ara et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRRTIAGBDDKP-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648769 | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin lactate | |
CAS RN |
294662-18-3 | |
Record name | Levofloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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